molecular formula C22H28N2O3 B1225087 Corynantheidine CAS No. 23407-35-4

Corynantheidine

Cat. No. B1225087
CAS RN: 23407-35-4
M. Wt: 368.5 g/mol
InChI Key: NMLUOJBSAYAYEM-QALMDFCDSA-N
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Scientific Research Applications

Bioanalytical Method Development

Corynantheidine, a minor alkaloid found in Mitragyna speciosa, has been a subject of interest due to its binding to opioid receptors and acting as a functional opioid antagonist. A validated bioanalytical method for quantifying corynantheidine in rat plasma was developed. This method involves a simple protein precipitation method for extraction and uses Waters BEH C18 column for separation. It was applied in pharmacokinetic studies of corynantheidine in rats, demonstrating its adequate oral bioavailability and extensive extravascular distribution. Additionally, mass spectrometry analysis was performed to evaluate its distribution in the brain, detecting it in the corpus callosum and regions of the hippocampus (King et al., 2019).

Antiparasitic Activity

Corynantheidine, isolated from Corynanthe pachyceras, displayed pronounced activity against Leishmania major promastigotes. This finding suggests its potential as an antiparasitic agent. However, it showed no significant in vitro antiplasmodial activity against Plasmodium falciparum and exhibited low cytotoxicity, indicating it is not a substrate for the P-glycoprotein efflux pump (Staerk et al., 2000).

Synthetic Chemistry

The total synthesis of (–)-corynantheidine has been achieved through Ni°-mediated carboxylative cyclization, incorporating CO2. This synthesis approach was expanded to catalytic reactions, demonstrating the chemical versatility and synthetic accessibility of corynantheidine (Mizuno et al., 2011).

Receptor Binding and Pharmacology

Corynantheidine was evaluated for its binding and functional effects on opioid and adrenergic receptors. It showed higher affinity at opioid receptors than at adrenergic receptors, supporting its utilization in treating opioid use disorder and withdrawal. This study highlights the polypharmacology of kratom alkaloids, including corynantheidine (Obeng et al., 2019).

Pharmacokinetics and Toxicology

The pharmacokinetics and potential drug-drug interaction of corynantheidine were explored. In vitro studies using human liver microsomes evaluated the cytochrome P450 inhibition by corynantheidine. The findings suggest potential drug interactions when coadministered with drugs metabolized by CYP2D6, highlighting the importance of understanding corynantheidine's interactions in the context of its therapeutic use (Kamble et al., 2019).

Safety And Hazards

There is limited information available on the safety and hazards of Corynantheidine. However, it is advised that it should be used for R&D purposes only and not for medicinal or household use8.


Future Directions

Corynantheidine has shown promise as a potent analgesic with a unique mechanism of action3. Its unique contribution to the overall properties of kratom remains relatively unexplored1, suggesting that further research into this compound could be beneficial.


Please note that this information is based on the available literature and may not be fully comprehensive. Always consult with a qualified professional or trusted source when dealing with substances like Corynantheidine.


properties

IUPAC Name

methyl (E)-2-[(2S,3S,12bS)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3/c1-4-14-12-24-10-9-16-15-7-5-6-8-19(15)23-21(16)20(24)11-17(14)18(13-26-2)22(25)27-3/h5-8,13-14,17,20,23H,4,9-12H2,1-3H3/b18-13+/t14-,17+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMLUOJBSAYAYEM-QALMDFCDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=CC=CC=C34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CN2CCC3=C([C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)NC4=CC=CC=C34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801106946
Record name Methyl (αE,2S,3S,12bS)-3-ethyl-1,2,3,4,6,7,12,12b-octahydro-α-(methoxymethylene)indolo[2,3-a]quinolizine-2-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801106946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Corynantheidine

CAS RN

23407-35-4
Record name Methyl (αE,2S,3S,12bS)-3-ethyl-1,2,3,4,6,7,12,12b-octahydro-α-(methoxymethylene)indolo[2,3-a]quinolizine-2-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23407-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Corynantheidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023407354
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl (αE,2S,3S,12bS)-3-ethyl-1,2,3,4,6,7,12,12b-octahydro-α-(methoxymethylene)indolo[2,3-a]quinolizine-2-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801106946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CORYNANTHEIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QMP2RF3L41
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
761
Citations
S Yu, OM Berner, JM Cook - Journal of the American Chemical …, 2000 - ACS Publications
… 8a, 10 In this contribution, the first enantiospecific total synthesis of (-)-corynantheidine (1) as well as an efficient enantiospecific total synthesis of (-)-corynantheidol (2),(-)-geissoschizol (…
Number of citations: 116 pubs.acs.org
E Wenkert, KG Dave, RG Lewis… - Journal of the American …, 1967 - ACS Publications
The alkaloid corynantheidine has been synthesized by a reaction scheme involving most importantly hydrogenation of an N-alkylnicotinic ester saltand acid-induced, hydrolytic, and …
Number of citations: 107 pubs.acs.org
WF Trager, CM Lee, AH Beckett - Tetrahedron, 1967 - Elsevier
Corynantheidine-type alkaloids have three asymmetric centres (C3, C15, C20); the four possible configurations (each an enantiomorphic pair) can each exist in three ring D chair …
Number of citations: 72 www.sciencedirect.com
CM Lee, WF Trager, AH Beckett - Tetrahedron, 1967 - Elsevier
… shift value for the corresponding proton of corynantheidine 17.45 d) and suggested that corynantheidine be reassigned the tram double bond geometry (methoxy/carbomethoxy). …
Number of citations: 78 www.sciencedirect.com
AH Beckett, DM Morton - Biochemical Pharmacology, 1967 - Elsevier
The qualitative and quantitative metabolism by liver microsome preparations of corynantheidine-type alkaloids, with and without aromatic ring substitution, is influenced significantly by …
Number of citations: 13 www.sciencedirect.com
A Váradi, GF Marrone, TC Palmer… - Journal of medicinal …, 2016 - ACS Publications
… We demonstrate for the first time that 3 and its C-9 substituted derivatives, corynantheidine pseudoindoxyls, are systemically active mixed mu opioid receptor agonist/delta opioid …
Number of citations: 275 pubs.acs.org
D Stærk, E Lemmich, J Christensen, A Kharazmi… - Planta …, 2000 - thieme-connect.com
Five indole alkaloids, corynantheidine, corynantheine, dihydrocorynantheine, α-yohimbine and corynanthine were isolated from bark of Corynanthe pachyceras K. Schum.(Rubiaceae). …
Number of citations: 104 www.thieme-connect.com
MF Bartlett, R Sklar, WI Taylor, E Schlittler… - Journal of the …, 1962 - ACS Publications
… which in turn were derived from corynantheidine on the one hand and corynantheine on the other. These correlations establish the absolute stereochemistry of corynantheidine (XI), as …
Number of citations: 89 pubs.acs.org
T IMANISHI - Chem. Pharm. Bull, 1983 - jlc.jst.go.jp
… Total Synthesis of (;|:)-Corynantheidol Corynantheidol (4) is a degradation product of an indole alkaloid, corynantheidine, isolated from Pseudocinchona africanaf” and has now been …
Number of citations: 0 jlc.jst.go.jp
TI King, A Sharma, SH Kamble, F León… - … of pharmaceutical and …, 2020 - Elsevier
Corynantheidine, a minor alkaloid found in Mitragyna speciosa (Korth.) Havil, has been shown to bind to opioid receptors and act as a functional opioid antagonist, but its unique …
Number of citations: 10 www.sciencedirect.com

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